2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole
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Overview
Description
2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 4-methoxy-2-nitrophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole typically involves the reaction of 4-methoxy-2-nitrophenylthiol with an imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Substitution: Formation of various substituted imidazole derivatives.
Reduction: Formation of 2-((4-Methoxy-2-aminophenyl)thio)-1H-imidazole.
Scientific Research Applications
2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methoxyphenyl)thio)-1H-imidazole
- 2-((4-Nitrophenyl)thio)-1H-imidazole
- 2-((4-Methoxy-2-nitrophenyl)thio)-1H-benzimidazole
Uniqueness
2-((4-Methoxy-2-nitrophenyl)thio)-1H-imidazole is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its reactivity and biological activity
Properties
CAS No. |
88251-67-6 |
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Molecular Formula |
C10H9N3O3S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)sulfanyl-1H-imidazole |
InChI |
InChI=1S/C10H9N3O3S/c1-16-7-2-3-9(8(6-7)13(14)15)17-10-11-4-5-12-10/h2-6H,1H3,(H,11,12) |
InChI Key |
VPJJTDYCSKHNCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)SC2=NC=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
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